This compound is classified as a nonsteroidal estrogen and is part of the broader category of phytoestrogens. It is an enantiomer of other tetrahydrochrysene derivatives that exhibit varying affinities for estrogen receptors. Specifically, it acts as an agonist for estrogen receptor alpha and beta, making it a valuable tool in pharmacological research related to hormone signaling pathways.
The synthesis of (1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol can be achieved through several methods. One common approach involves the following steps:
Parameters such as temperature control and reaction time are critical during synthesis to ensure high yields and purity.
The molecular structure of (1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol can be described as follows:
The 3D conformation can be analyzed using computational modeling tools that simulate molecular dynamics to understand the stability and interactions with estrogen receptors.
(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol participates in several important chemical reactions:
These reactions are essential for understanding the pharmacokinetics and metabolic pathways of the compound.
The mechanism of action of (1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol primarily involves its interaction with estrogen receptors:
Studies have shown that this compound can stabilize receptor conformations conducive to coactivator recruitment while inhibiting antagonist-induced conformational changes.
The physical and chemical properties of (1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol include:
These properties are crucial for determining suitable storage conditions and applications in research.
(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has several scientific applications:
(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol belongs to the structural class of polycyclic aromatic hydrocarbon (PAH) derivatives specifically characterized as a chrysene-based tetrol with saturated terminal rings. The parent hydrocarbon, chrysene, consists of four fused benzene rings arranged in a linear fashion. Hydrogenation of the terminal rings produces the tetrahydrochrysene scaffold, while hydroxylation at all four saturated carbon positions yields the tetrol derivative [5].
According to IUPAC nomenclature rules detailed in the Blue Book (P-9 and P-1 chapters), the systematic name reflects several key structural features [2] [3]:
The molecular formula is C₁₈H₁₆O₄ (molecular weight = 296.32 g/mol), with hydroxyl groups attached to carbons 1, 2, 3, and 4 of the hydrogenated chrysene backbone [1] [6]. The compound contains four chiral centers, each bearing a hydroxyl group, resulting in multiple possible stereoisomers. The specific stereochemistry follows the Cahn-Ingold-Prelog (CIP) priority system, where "R" (rectus) and "S" (sinister) descriptors specify the spatial arrangement of substituents around each stereogenic carbon [2].
Table 1: Stereochemical Assignment of Chiral Centers
Carbon Position | CIP Configuration | Hydroxyl Orientation |
---|---|---|
1 | R | Reference-dependent |
2 | S | Reference-dependent |
3 | S | Reference-dependent |
4 | R | Reference-dependent |
The complete IUPAC name exemplifies the application of P-91.2.1.1 and P-93 configuration specification rules, mandating explicit stereodescriptor citation for each stereogenic unit to ensure unambiguous identification [2]. The CAS Registry Number 77208-18-5 specifically identifies this stereoisomer, distinguishing it from other configurational variants [6].
The investigation of chrysene derivatives originates from broader research on polycyclic aromatic hydrocarbon (PAH) toxicology and metabolism. Chrysene itself, identified as a widespread environmental contaminant present in coal tar, cigarette smoke, and combustion products, gained significance due to its classification as a potential human carcinogen. Early metabolic studies in the 1970s-1980s revealed that biological systems oxidize chrysene primarily through cytochrome P450 enzymes, producing dihydrodiol intermediates and tetrol derivatives as metabolic products [5].
Synthetic access to specific chrysene tetrol stereoisomers emerged as a critical requirement for:
(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol was first synthesized as part of stereochemically defined PAH metabolite libraries during the late 20th century. The specific synthesis date remains undocumented in public literature, but its commercial availability as a research standard (e.g., Toronto Research Chemicals catalog #T310025) since the early 2000s indicates established synthetic protocols by that period [6]. The compound represented a significant advancement in stereoselective organic synthesis, requiring:
Unlike simpler PAH dihydrodiols, the tetrol synthesis presented substantial challenges due to multiple stereogenic centers requiring simultaneous control. The successful preparation of this specific stereoisomer demonstrated sophisticated applications of asymmetric catalysis and chiral resolution techniques in complex PAH chemistry, enabling biological studies previously hindered by isomeric mixtures [1].
The presence of four chiral centers in 1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol theoretically permits 16 stereoisomers (2⁴ = 16), comprising enantiomers, diastereomers, and meso forms. The (1R,2S,3S,4R) configuration exhibits distinct physicochemical and biological properties compared to other stereoisomers, particularly the pharmacologically characterized (R,R)- and (S,S)-tetrahydrochrysene diols [4] [7].
Table 2: Comparative Properties of Key Tetrahydrochrysene Stereoisomers
Property | (1R,2S,3S,4R)-Tetrol | (R,R)-5,11-Diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol | (S,S)-5,11-Diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol |
---|---|---|---|
Molecular Formula | C₁₈H₁₆O₄ | C₂₂H₂₄O₂ | C₂₂H₂₄O₂ |
Estrogen Receptor α (ERα) Activity | Not reported | Agonist | Agonist |
Estrogen Receptor β (ERβ) Activity | Not reported | Silent antagonist | Agonist |
ERβ Selectivity | Not applicable | 10-fold affinity preference | 20-fold lower affinity vs (R,R)-isomer |
Neuroprotective Mechanism | Not studied | Anti-excitotoxic & antioxidant via ERα-dependent/independent pathways | Not reported |
The most extensively studied analogues are the dihydroxylated tetrahydrochrysenes (i.e., 5,6,11,12-tetrahydro-2,8-chrysenediols) with ethyl substituents. Research demonstrates that minor stereochemical variations significantly alter biological activity:
Although detailed biological data for (1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol remains limited in publicly available literature, its stereochemical architecture suggests potential differential receptor interactions and metabolic behaviors compared to other isomers. The tetra-hydroxy substitution pattern may enhance water solubility relative to diol analogues, potentially influencing bioavailability and excretion pathways. Furthermore, the specific spatial arrangement of hydroxyl groups creates unique hydrogen-bonding topologies that could facilitate selective interactions with:
The contrasting biological profiles observed between (R,R)- and (S,S)-dihydrochrysenes underscore the critical importance of stereochemistry in determining functional outcomes, establishing a foundational rationale for investigating the biological significance of the tetrol's specific configuration [4] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7